molecular formula C22H21N5O7S B14107865 N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide

N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide

Cat. No.: B14107865
M. Wt: 499.5 g/mol
InChI Key: HZLBWVALQXCTOD-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

The synthesis of N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide involves multiple stepsThe reaction conditions often require the use of strong bases, high temperatures, and inert atmospheres to ensure the stability of the intermediates .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound prevents the phosphorylation of key proteins, thereby disrupting the signaling cascade and inhibiting cell proliferation .

Comparison with Similar Compounds

Compared to other compounds with similar structures, N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide stands out due to its unique combination of functional groups. Similar compounds include:

Properties

Molecular Formula

C22H21N5O7S

Molecular Weight

499.5 g/mol

IUPAC Name

N-[4-amino-2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C22H21N5O7S/c1-31-13-5-3-11(7-15(13)32-2)20(29)25-18-19(23)26-22(27-21(18)30)35-9-17(28)24-12-4-6-14-16(8-12)34-10-33-14/h3-8H,9-10H2,1-2H3,(H,24,28)(H,25,29)(H3,23,26,27,30)

InChI Key

HZLBWVALQXCTOD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC4=C(C=C3)OCO4)N)OC

Origin of Product

United States

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